1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one
描述
属性
IUPAC Name |
1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-(furan-2-ylmethylamino)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-24-26-20(25-16-19-12-7-15-30-19)13-14-28(24)22-21(17-8-3-1-4-9-17)31-23(27-22)18-10-5-2-6-11-18/h1-15H,16H2,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCAKFGZGHJZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)N4C=CC(=NC4=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
The compound is compared below with structurally related pyrimidinone derivatives based on substituent groups, synthetic efficiency, and molecular properties.
Structural Analogues with Oxazole/Oxadiazole Substituents
- Compound 28-I/28-II (): Structure: A pyrimidinone fused with a 3,5-diphenyl-1,2,4-oxadiazole ring (oxadiazole replaces oxazole). Yield: 3% (mixture of tautomers). Key Difference: The oxadiazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the oxazole in the target compound. Relevance: Lower synthetic yield suggests challenges in stabilizing the oxadiazole-pyrimidinone system, which may be mitigated by the oxazole group in the target compound .
Pyrimidinones with Furan or Tetrahydrofuran Substituents
- BS-52281 (): Structure: Pyrimidinone substituted with a methoxy-tetrahydrofuran group and methylamino side chain. Molecular Weight: 271.27 g/mol (C11H17N3O5). Key Difference: The saturated tetrahydrofuran ring and methylamino group reduce aromaticity compared to the furan-2-ylmethylamino group in the target compound. This may influence solubility and metabolic stability .
- 4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (): Structure: Hydroxylamine-substituted pyrimidinone with tetrahydrofuran.
Pyrimidinones with Complex Heterocyclic Systems
- Compound 115 (): Structure: Dihydropyrimido[4,5-d]pyrimidinone with benzyl and aminophenyl groups. Yield: 93% (high efficiency).
- Coumarin-Tetrazolyl Pyrimidinones (): Structure: Pyrimidinones linked to coumarin and tetrazole moieties. Key Difference: The coumarin group introduces fluorescence properties, while the tetrazole adds acidic protons, differentiating these compounds from the target compound’s non-fluorescent, neutral oxazole-furan system .
Table 1: Comparative Data for Pyrimidinone Derivatives
Key Observations
- Synthetic Efficiency : The target compound’s oxazole substituent may offer synthetic advantages over oxadiazole derivatives (3% yield in vs. oxazole’s presumed stability). High yields in bicyclic systems (e.g., 93% in ) suggest that fused-ring strategies improve reaction outcomes .
- Substituent Effects: Furan and tetrahydrofuran groups modulate solubility and bioavailability. The target compound’s furan-2-ylmethylamino group likely enhances lipophilicity compared to BS-52281’s polar tetrahydrofuran .
常见问题
Basic: What are the recommended synthetic pathways for 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the construction of the pyrimidin-2(1H)-one core. A common approach includes:
- Step 1 : Condensation of 2,5-diphenyloxazole-4-carbaldehyde with a pyrimidine precursor (e.g., 4-aminopyrimidin-2(1H)-one) under acidic or basic conditions to form the oxazole-pyrimidine linkage .
- Step 2 : Introduction of the furan-2-ylmethylamino group via nucleophilic substitution or coupling reactions, often using a furfurylamine derivative and a coupling agent like EDCI/HOBt .
- Critical Optimization :
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and regiochemistry. For example, the furan methylene protons (CH2) typically appear as a triplet at δ 4.2–4.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C26H21N4O3: 437.1608) .
- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O) stretches near 1650–1700 cm−1 and NH/amine bands at 3200–3400 cm−1 .
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the oxazole and pyrimidine rings, which influence biological activity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Conflicting results (e.g., varying IC50 values in kinase assays) may arise from differences in:
- Assay Conditions : Buffer composition (e.g., ammonium acetate pH 6.5 vs. phosphate buffers) and incubation times .
- Structural Analogues : Subtle modifications (e.g., replacing furan with thiophene) can drastically alter activity. Compare data from structurally similar compounds (e.g., pyridin-2-one derivatives in ) to identify trends .
- Target Selectivity : Use computational docking studies to assess binding to off-target proteins. For example, molecular dynamics simulations can predict interactions with ATP-binding pockets .
Advanced: What is the impact of molecular conformation on the compound’s biological activity?
X-ray crystallography reveals:
- Non-planar geometry : The pyrimidine ring deviates from planarity (max. deviation ~0.036 Å), affecting π-π stacking with aromatic residues in target proteins .
- Hydrogen Bonding : The NH group in the pyrimidinone core forms intermolecular H-bonds (e.g., with backbone carbonyls of kinases), critical for inhibitory activity .
- Substituent Orientation : The furan-2-ylmethyl group adopts a gauche conformation, optimizing van der Waals interactions with hydrophobic pockets .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Core Modifications : Replace the oxazole ring with isoxazole or thiazole to assess electronic effects. shows fluorophenyl-isoxazole derivatives exhibit enhanced potency .
- Amino Group Substitutions : Compare furan-2-ylmethylamino with bulkier groups (e.g., benzylamino) to evaluate steric tolerance .
- Pharmacophore Mapping : Use QSAR models to correlate substituent electronegativity (e.g., Hammett σ values) with activity trends .
Basic: How can researchers assess the stability of this compound under physiological conditions?
- pH Stability Tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Pyrimidinones are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests robustness for in vivo studies) .
- Light Sensitivity : UV-Vis spectroscopy under UV irradiation (e.g., 254 nm) to detect photodegradation products .
Advanced: What are the computational approaches for predicting this compound’s pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME to estimate logP (~3.2), blood-brain barrier permeability (low), and CYP450 inhibition .
- Solubility : Molecular dynamics simulations with explicit water molecules to predict aqueous solubility (experimentally validated via shake-flask method) .
- Metabolic Pathways : Docking with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites on the furan or oxazole rings .
Basic: What biological assays are most relevant for initial screening of this compound?
- Kinase Inhibition : Use ELISA-based assays with recombinant kinases (e.g., EGFR, VEGFR) and ATP analogs .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values for S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced: How can researchers validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor stabilization of target proteins (e.g., kinases) after compound treatment .
- Pull-Down Assays : Use biotinylated derivatives of the compound to isolate bound proteins for mass spectrometry identification .
- Knockdown/Rescue Experiments : siRNA-mediated silencing of the putative target followed by compound treatment to confirm loss of efficacy .
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